2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring. The presence of a methoxymethyl group at the 2-position and a keto group at the 4-position further distinguishes this compound. Pyrido[2,3-d]pyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core. The methoxymethyl group can be introduced through a subsequent alkylation reaction using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Amines, thiols, methoxymethyl chloride, bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups replacing the methoxymethyl group .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases or other enzymes involved in signal transduction pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,5-d]pyrimidines: These compounds have a similar fused ring structure but differ in the position of nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds contain a pyrazole ring fused to a pyrimidine ring and exhibit different biological activities.
Thienopyrimidines: These compounds have a thiophene ring fused to a pyrimidine ring and are known for their diverse pharmacological properties.
Uniqueness
2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a methoxymethyl group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1341158-22-2 |
---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
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